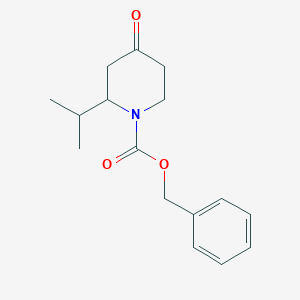

Benzyl 2-Isopropyl-4-oxopiperidine-1-carboxylate

Description

Benzyl 2-Isopropyl-4-oxopiperidine-1-carboxylate is a piperidine derivative featuring a benzyl carboxylate group at position 1, a 2-isopropyl substituent, and a 4-oxo functional group. Piperidine derivatives are pivotal in medicinal chemistry and organic synthesis due to their conformational flexibility and bioactivity. The 4-oxo group may enhance reactivity toward nucleophiles, while the 2-isopropyl substituent could influence steric hindrance and solubility .

Properties

IUPAC Name |

benzyl 4-oxo-2-propan-2-ylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO3/c1-12(2)15-10-14(18)8-9-17(15)16(19)20-11-13-6-4-3-5-7-13/h3-7,12,15H,8-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTNFRKNOWTVLQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CC(=O)CCN1C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70640013 | |

| Record name | Benzyl 4-oxo-2-(propan-2-yl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70640013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

952183-52-7 | |

| Record name | Phenylmethyl 2-(1-methylethyl)-4-oxo-1-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=952183-52-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl 4-oxo-2-(propan-2-yl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70640013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-Isopropyl-4-oxopiperidine-1-carboxylate typically involves the reaction of 2-isopropyl-4-oxopiperidine-1-carboxylic acid with benzyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize reaction conditions and minimize human error .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.

Reduction: The compound can be reduced at the carbonyl group to form the corresponding alcohol.

Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, particularly at the carbon adjacent to the carbonyl group.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation: Benzaldehyde derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

Benzyl 2-Isopropyl-4-oxopiperidine-1-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a pharmacophore in drug design.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new analgesics and anti-inflammatory agents.

Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of Benzyl 2-Isopropyl-4-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. Detailed studies on its binding affinity and interaction with these targets are essential to understand its full mechanism of action .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The following table compares key structural and functional attributes of Benzyl 2-Isopropyl-4-oxopiperidine-1-carboxylate with related compounds from the evidence:

Inferred from analogs with solid states (e.g., Benzyl 4-aminopiperidine-1-carboxylate is a powder). *Calculated based on molecular formula (C15H19NO3).

Key Structural Insights:

- 4-Oxo vs. The 4-amino analog’s hazards (skin/eye irritation) suggest that electron-donating groups may enhance toxicity .

- 2-Isopropyl vs. Other Substituents : The bulky isopropyl group at position 2 may reduce solubility in polar solvents compared to smaller substituents (e.g., 3-fluoro in ). This could also influence metabolic stability in biological systems.

Physical and Chemical Properties

Hypothetical Properties of the Target Compound:

- Melting Point: Likely higher than 68°C (the 4-amino analog’s melting point) due to increased molecular symmetry from the isopropyl group .

- Solubility: Lower aqueous solubility compared to the 4-amino derivative (polar amino group enhances water affinity).

- Stability : The 4-oxo group may render the compound susceptible to hydrolysis under acidic or basic conditions, similar to ester-containing analogs .

Biological Activity

Benzyl 2-Isopropyl-4-oxopiperidine-1-carboxylate (also referred to as 2-Benzyl-4-oxopiperidine-1-carboxylate) is a compound with significant biological activity, particularly in the context of medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C13H17NO3

- Molecular Weight : 235.28 g/mol

- CAS Number : Not specified in the literature but can be found in chemical databases.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The compound has been noted for its potential as an inhibitor of certain enzymes, which may lead to therapeutic effects in various diseases.

1. Antiviral Activity

Research indicates that derivatives of 4-oxopiperidine carboxylates exhibit antiviral properties, particularly against retroviruses such as HIV and HTLV. This compound may share similar properties, making it a candidate for further investigation in antiviral drug development .

2. Anticancer Potential

Studies have shown that compounds with piperidine structures can inhibit cancer cell proliferation. This compound's structural features suggest it could interact with cancer-related pathways, potentially leading to apoptosis in malignant cells .

Case Studies and Experimental Results

A review of various studies highlights the biological activity of this compound:

Pharmacokinetics

The pharmacokinetic profile of this compound is essential for understanding its efficacy and safety in therapeutic applications. While specific data on this compound is limited, related compounds have demonstrated favorable absorption and distribution characteristics when administered orally, which is crucial for drug development .

Q & A

Basic: What are the recommended synthetic routes for preparing Benzyl 2-Isopropyl-4-oxopiperidine-1-carboxylate?

Methodological Answer:

The compound is typically synthesized via nucleophilic substitution under alkaline conditions. A common approach involves reacting 4-oxo-2-isopropylpiperidine with benzyl chloroformate in the presence of a base (e.g., sodium hydroxide or triethylamine) in anhydrous dichloromethane or tetrahydrofuran (THF) at 0–25°C. Post-reaction purification is achieved via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization . Key quality checks include (monitoring disappearance of the piperidine NH proton at δ 3.2–3.5 ppm) and mass spectrometry (expected [M+H] peak at 290.3 m/z).

Basic: How should researchers handle and store this compound to ensure safety and stability?

Methodological Answer:

- Handling: Use nitrile gloves, chemical-resistant lab coats, and ANSI-approved safety goggles. Work in a fume hood to avoid inhalation of fine particles. Avoid contact with strong oxidizers (e.g., peroxides) due to potential incompatibility .

- Storage: Keep in airtight containers under inert gas (argon or nitrogen) at 2–8°C. Monitor for decomposition via periodic (e.g., unexpected peaks near δ 7.3 ppm indicating benzyl ester hydrolysis) .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR: should show a singlet for the benzyl ester protons (δ 5.1–5.2 ppm), a multiplet for the piperidine ring protons (δ 2.5–3.5 ppm), and a carbonyl resonance (δ 170–175 ppm) in .

- Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms molecular formula (CHNO) with an error < 2 ppm.

- X-ray Crystallography: For unambiguous confirmation, grow single crystals via slow evaporation in ethyl acetate. Use SHELXL for refinement, ensuring R-factor < 5% .

Advanced: How can researchers resolve contradictions between computational and experimental data for this compound’s reactivity?

Methodological Answer:

Discrepancies often arise from solvent effects or conformational flexibility. For example:

- Case Study: If DFT calculations predict nucleophilic attack at the 4-oxo position, but experimental data show ester hydrolysis dominance, re-evaluate solvent polarity (e.g., switch from THF to DMF) and use kinetics to track intermediates.

- Validation: Compare computed IR spectra (Gaussian 16, B3LYP/6-31G**) with experimental FT-IR data (e.g., carbonyl stretch at ~1740 cm) to identify overlooked steric effects .

Advanced: What strategies optimize catalytic efficiency in reactions involving this compound?

Methodological Answer:

- Catalyst Screening: Test palladium (e.g., Pd/C) vs. ruthenium catalysts for hydrogenolysis of the benzyl group. Monitor reaction progress via TLC (Rf shift from 0.7 to 0.3 in 3:1 hexane/ethyl acetate).

- Kinetic Analysis: Use Eyring plots to determine activation parameters. For example, a ΔG‡ < 80 kJ/mol suggests a diffusion-controlled process requiring agitation (e.g., sonication) .

Advanced: How can researchers address inconsistencies in toxicity data across safety reports?

Methodological Answer:

Conflicting SDS entries (e.g., "skin irritation" in some vs. "no known hazards" in others) may reflect batch-specific impurities or testing gaps. Mitigation steps:

- In-House Testing: Perform Ames test (OECD 471) for mutagenicity and Draize test (OECD 405) for ocular irritation.

- Literature Cross-Reference: Compare with structurally similar compounds (e.g., benzyl piperidine carboxylates) in PubChem Toxicity Database .

Advanced: What computational tools are recommended for studying this compound’s interactions with biological targets?

Methodological Answer:

- Docking Studies: Use AutoDock Vina or Schrödinger Suite to model binding to HDAC enzymes. Validate with molecular dynamics (MD) simulations (GROMACS, 100 ns trajectory) to assess stability of hydrogen bonds (e.g., between the 4-oxo group and Zn active site).

- QSAR Modeling: Develop models (e.g., using MOE) to correlate substituent effects (e.g., isopropyl vs. propyl groups) with IC values .

Basic: What are the critical parameters for ensuring reproducibility in scaled-up synthesis?

Methodological Answer:

- Temperature Control: Maintain ±1°C precision during exothermic steps (e.g., benzyl chloroformate addition).

- Purification: Optimize column chromatography conditions (e.g., 40–60 μm silica, 20:1 loading ratio) to isolate >98% purity. Confirm via HPLC (C18 column, 1.0 mL/min acetonitrile/water) .

Advanced: How should researchers design experiments to investigate stereochemical outcomes in derivatives?

Methodological Answer:

- Chiral Resolution: Use chiral HPLC (Chiralpak IA column, heptane/ethanol) to separate enantiomers. Assign configurations via circular dichroism (CD) spectroscopy or X-ray crystallography.

- Mechanistic Probes: Introduce deuterated analogs (e.g., DO quench) to track protonation steps in asymmetric catalysis .

Advanced: What analytical workflows validate the absence of polymorphic forms in crystallized batches?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.